
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a methyl group on the butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-bromo-2-fluorobenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the butanoic acid chain.
4-Bromo-3-fluoro-2-methylaniline: Contains a similar phenyl ring with bromine and fluorine but has an amine group instead of a carboxylic acid.
4-Bromo-2,5-difluorobenzoic acid: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with a butanoic acid chain. This combination of functional groups provides distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
PFQBGIHYSWJNQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



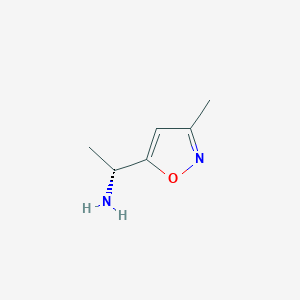
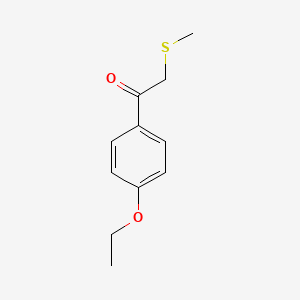
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
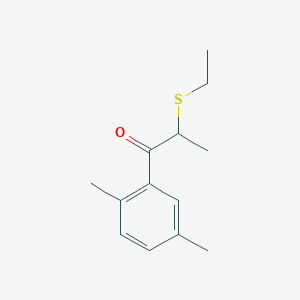


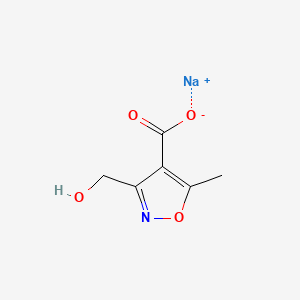
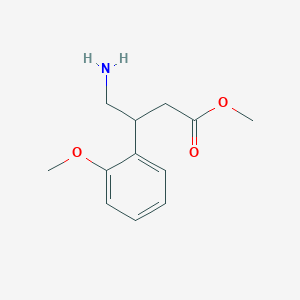
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
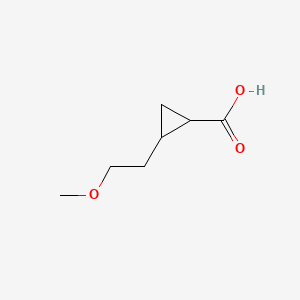
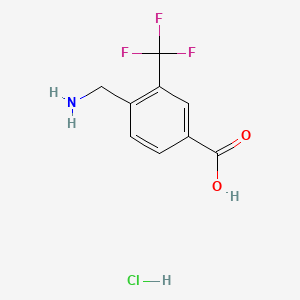
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
